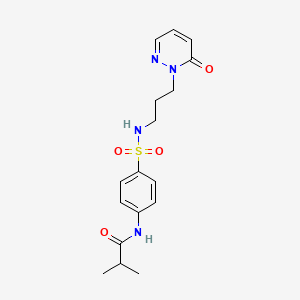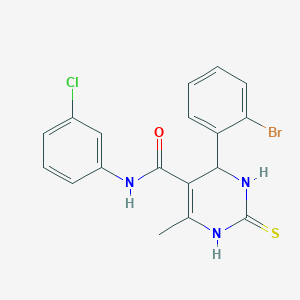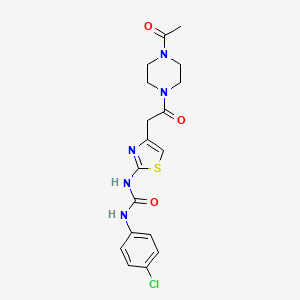
1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally the formation of the urea linkage. Common reagents used in these steps include thionyl chloride, piperazine, and isocyanates. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of specialty chemicals or as a precursor for more complex compounds.
作用機序
The mechanism of action of 1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl group instead of a chlorine atom.
1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-fluorophenyl)urea: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 1-(4-(2-(4-Acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
特性
IUPAC Name |
1-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3S/c1-12(25)23-6-8-24(9-7-23)16(26)10-15-11-28-18(21-15)22-17(27)20-14-4-2-13(19)3-5-14/h2-5,11H,6-10H2,1H3,(H2,20,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWNPPSGYYRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
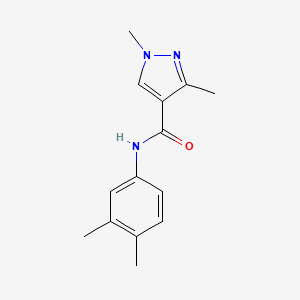
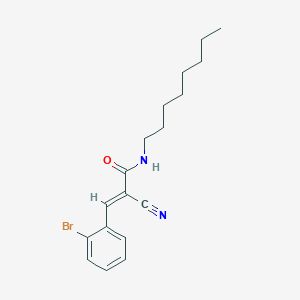
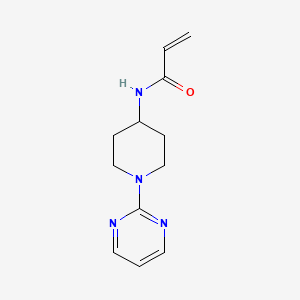
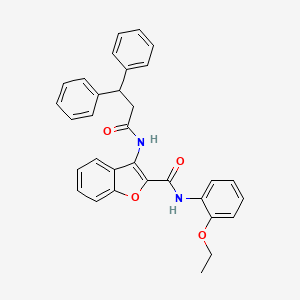

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)

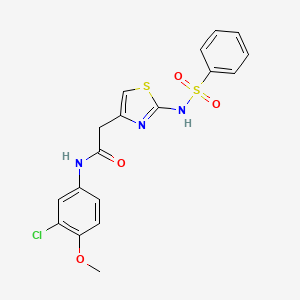
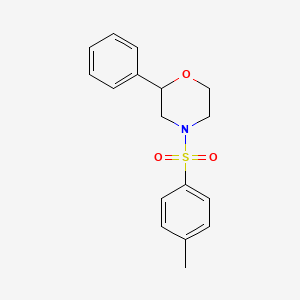
![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)
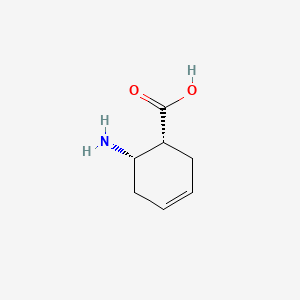
![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)
